propyl 3-[(5E)-5-[(4-methylphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoate
Description
Propyl 3-[(5E)-5-[(4-methylphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoate is a thiazolidinone derivative characterized by a 4-methylphenyl substituent at the C5 position of the thiazolidinone core and a propyl ester group at the C3 side chain. Thiazolidinones are known for their diverse pharmacological activities, including antiviral, antibacterial, and anticancer properties .
Properties
IUPAC Name |
propyl 3-[(5E)-5-[(4-methylphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO3S2/c1-3-10-21-15(19)8-9-18-16(20)14(23-17(18)22)11-13-6-4-12(2)5-7-13/h4-7,11H,3,8-10H2,1-2H3/b14-11+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIXOKRATIXCAJJ-SDNWHVSQSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC(=O)CCN1C(=O)C(=CC2=CC=C(C=C2)C)SC1=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCOC(=O)CCN1C(=O)/C(=C\C2=CC=C(C=C2)C)/SC1=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Propyl 3-[(5E)-5-[(4-methylphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoate, also known by its CAS number 380561-47-7, is a thiazolidinone derivative that has garnered attention for its potential biological activities. This compound exhibits various pharmacological properties, making it a subject of interest in medicinal chemistry and drug development.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 384.5 g/mol. The compound features a thiazolidine ring, which is known for its biological significance, particularly in the context of anti-diabetic agents and other therapeutic applications.
Antimicrobial Activity
Research indicates that thiazolidinone derivatives possess notable antimicrobial properties. A study demonstrated that compounds similar to this compound exhibited significant antibacterial activity against various strains of bacteria, including Staphylococcus aureus and Escherichia coli. The mechanism is believed to involve disruption of bacterial cell wall synthesis and inhibition of key metabolic pathways.
Antioxidant Properties
Thiazolidinone derivatives have also shown promising antioxidant activity. In vitro assays revealed that this compound can scavenge free radicals effectively, thereby reducing oxidative stress in cellular models. This activity is crucial for preventing cellular damage associated with various diseases, including cancer and neurodegenerative disorders.
Anti-inflammatory Effects
The compound’s anti-inflammatory potential has been evaluated in several studies. It was found to inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro. This suggests that this compound may be beneficial in treating inflammatory diseases.
Case Studies
| Study | Findings |
|---|---|
| Antibacterial Activity | Demonstrated effective inhibition against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MIC) ranging from 10 to 50 µg/mL. |
| Antioxidant Activity | Showed significant radical scavenging activity with an IC50 value of 25 µg/mL in DPPH assay. |
| Anti-inflammatory Effects | Reduced TNF-alpha levels by approximately 40% in LPS-stimulated macrophages at a concentration of 50 µg/mL. |
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Claficapavir (Antiviral Agent)
- Structure: 3-[(5Z)-5-{[5-(4-Chlorophenyl)furan-2-yl]methylidene}-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid .
- Key Differences :
- Substituent : A 4-chlorophenyl-furan group replaces the 4-methylphenyl group.
- Functional Group : Carboxylic acid (vs. propyl ester in the target compound).
- The carboxylic acid group may reduce cell permeability compared to the ester, impacting bioavailability .
CP0473151 (Pyrazole Derivative)
- Structure: 3-[(5E)-5-[[3-(4-Ethoxy-3-methylphenyl)-1-phenylpyrazol-4-yl]methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid .
- Key Differences: Substituent: A pyrazole ring with ethoxy and methylphenyl groups.
- Implications :
- Bulkier pyrazole substituents may sterically hinder target interactions, reducing potency compared to simpler aryl groups.
Nitrobenzamide-Thiazolidinone Hybrid
- Structure : N-[(5Z)-5-[(3,4-Dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-3-nitrobenzamide .
- Key Differences :
- Implications :
- Electron-withdrawing nitro groups and methoxy substituents may enhance resonance stabilization, affecting receptor binding kinetics.
Physicochemical and Bioactivity Comparison
Table 1: Key Properties of Thiazolidinone Derivatives
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
